OPN expression inhibitor 1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OPN expression inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves large-scale synthesis, purification, and quality control to ensure the compound meets the required standards for research use .
Chemical Reactions Analysis
Types of Reactions: OPN expression inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
OPN expression inhibitor 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of OPN expression inhibitor 1 involves the down-regulation of osteopontin expression. The compound inhibits the transcriptional activity of osteopontin by interfering with specific signaling pathways, including the Wnt signaling pathway . This leads to reduced levels of osteopontin protein, thereby inhibiting its biological functions such as cell adhesion, migration, and invasion .
Comparison with Similar Compounds
Agelastatin A: A naturally occurring oroidin alkaloid that also inhibits osteopontin-mediated processes.
Entrectinib: Another compound that inhibits osteopontin expression, used in the context of various cancers.
Uniqueness of OPN Expression Inhibitor 1: this compound is unique due to its specific mechanism of action and its efficacy in inhibiting osteopontin expression. Unlike other inhibitors, it targets the transcriptional regulation of osteopontin, making it a valuable tool in research focused on gene expression and signaling pathways .
Properties
Molecular Formula |
C25H33N3O5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-benzyl-4-[[(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole |
InChI |
InChI=1S/C25H33N3O5/c1-16-9-10-21-17(2)22(30-23-25(21)20(16)11-12-24(3,31-23)32-33-25)29-15-19-14-28(27-26-19)13-18-7-5-4-6-8-18/h4-8,14,16-17,20-23H,9-13,15H2,1-3H3/t16-,17-,20+,21+,22?,23-,24?,25-/m1/s1 |
InChI Key |
QRKZWJMHZFFVGH-RCGBBLIQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C |
Origin of Product |
United States |
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